

Clinical trial data for Yttrium-90 in liver metastases

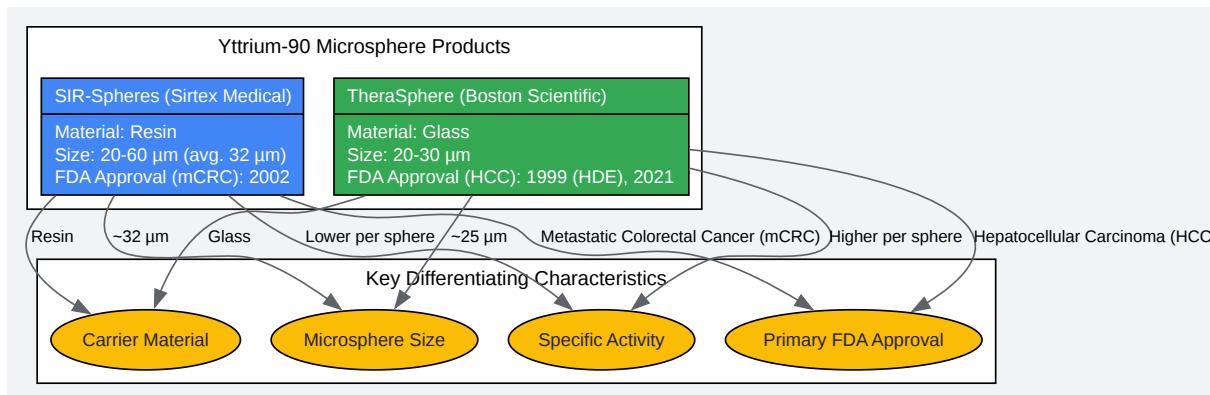
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Yttrium-90**

Cat. No.: **B1217062**

[Get Quote](#)


A Comparative Guide to **Yttrium-90** Radioembolization in the Treatment of Liver Metastases

Yttrium-90 (Y-90) radioembolization, also known as selective internal radiation therapy (SIRT), is a locoregional, trans-arterial therapy for treating primary and metastatic liver malignancies.[\[1\]](#) This minimally invasive procedure involves the administration of microscopic spheres loaded with the radioactive isotope **Yttrium-90** directly into the hepatic artery.[\[1\]](#)[\[2\]](#) The blood supply to liver tumors is primarily derived from the hepatic artery, whereas the normal liver parenchyma is mostly supplied by the portal vein.[\[3\]](#) This dual blood supply allows for the preferential delivery of high-dose radiation to the tumor while sparing the surrounding healthy liver tissue.[\[2\]](#)

Currently, two main types of Y-90 microspheres are commercially available: resin-based microspheres (SIR-Spheres) and glass-based microspheres (TheraSphere).[\[1\]](#)[\[2\]](#) These products differ in their physical characteristics, such as size, specific activity, and embolic effect, which may influence clinical outcomes and dosimetry calculations.[\[4\]](#)[\[5\]](#) This guide provides a comparative overview of the clinical trial data for Y-90 radioembolization across various types of liver metastases, details the experimental protocol, and visualizes key workflows and product characteristics.

Product Characteristics: Resin vs. Glass Microspheres

The two primary Y-90 microsphere products, SIR-Spheres and TheraSphere, have distinct properties. SIR-Spheres are resin-based, while TheraSphere microspheres are made of glass. [2] These differences in material and manufacturing result in variations in sphere size and the amount of radiation each sphere can carry.

[Click to download full resolution via product page](#)

Fig. 1: Comparison of SIR-Spheres and TheraSphere characteristics.

Clinical Efficacy in Colorectal Cancer (CRC) Liver Metastases

Y-90 radioembolization is frequently used for patients with liver metastases from colorectal cancer, particularly those who are not candidates for surgical resection or have failed systemic chemotherapy.[3] Clinical trials have evaluated its role both as a standalone therapy and in combination with chemotherapy.

Table 1: Selected Clinical Trial Data for Y-90 in Colorectal Liver Metastases

Study / Trial	Y-90 Product	Treatment Arm	No. of Patients	Key Outcomes
EPOCH (Phase III)[6]	TheraSphere (Glass)	Y-90 + Second-Line Chemo vs. Chemo Alone	428	Median PFS: 9.1 vs. 7.2 months (favoring Y-90 arm)Median OS: 14.0 vs. 14.4 months (no significant difference)OR R: 34.0% vs. 21.1%
SIRFLOX (Phase III)[7]	SIR-Spheres (Resin)	Y-90 + First-Line Chemo (FOLFOX) vs. Chemo Alone	530	Median PFS (Overall): 10.7 vs. 10.2 months (no significant difference)Median PFS (Liver-only): 20.5 vs. 12.6 months (significant improvement with Y-90)
Hendlisz et al. (Phase III)[4]	SIR-Spheres (Resin)	Y-90 + FUDR vs. FUDR Alone	44	Median TTP: 4.5 vs. 2.1 months (favoring Y-90 arm)Median OS: 10.0 vs. 7.3 months
Kosmider et al. (Retrospective) [3]	Not Specified	Y-90 + First-Line Chemo (FOLFOX/5-FU)	N/A	ORR: 84%Median PFS: 10.4 monthsMedian OS: 29.4 months

| Bester et al. (Retrospective)[3] | SIR-Spheres (Resin) | Y-90 Salvage Therapy vs. Standard/Supportive Care | 224 (Y-90) vs. 51 (Control) | Median OS: 11.9 vs. 6.3 months (favoring Y-90) |

Clinical Efficacy in Neuroendocrine Tumor (NET) Liver Metastases

Radioembolization is a viable therapeutic option for managing the progression of hepatic metastases from neuroendocrine tumors, which are often hypervascular.[8][9]

Table 2: Selected Clinical Trial Data for Y-90 in Neuroendocrine Liver Metastases

Study / Trial	Y-90 Product	No. of Patients	Key Outcomes
Multi-center (Phase II)[8]	Glass and Resin	42	Response (PR or SD at 6 months): 92% (Glass), 94% (Resin) Median OS: 22 months (Glass) , 28 months (Resin)
Single-institution (Retrospective)[9]	Not Specified	59	Median OS: 31 months Median Hepatic PFS: 18 months 1- & 2-Year OS: 80.4% & 65.6%
Fan et al. (Retrospective)[10]	Not Specified	38	Response (CR+PR): 26% (9% CR, 17% PR) Disease Control (CR+PR+SD): 86% Median OS: 29.2 months

| Rhee et al. (Retrospective)[11] | Not Specified | 40 | Response (WHO criteria): 63.9% (1.2% CR, 62.7% PR) 1, 2, & 3-Year OS: 72.5%, 62.5%, & 45% |

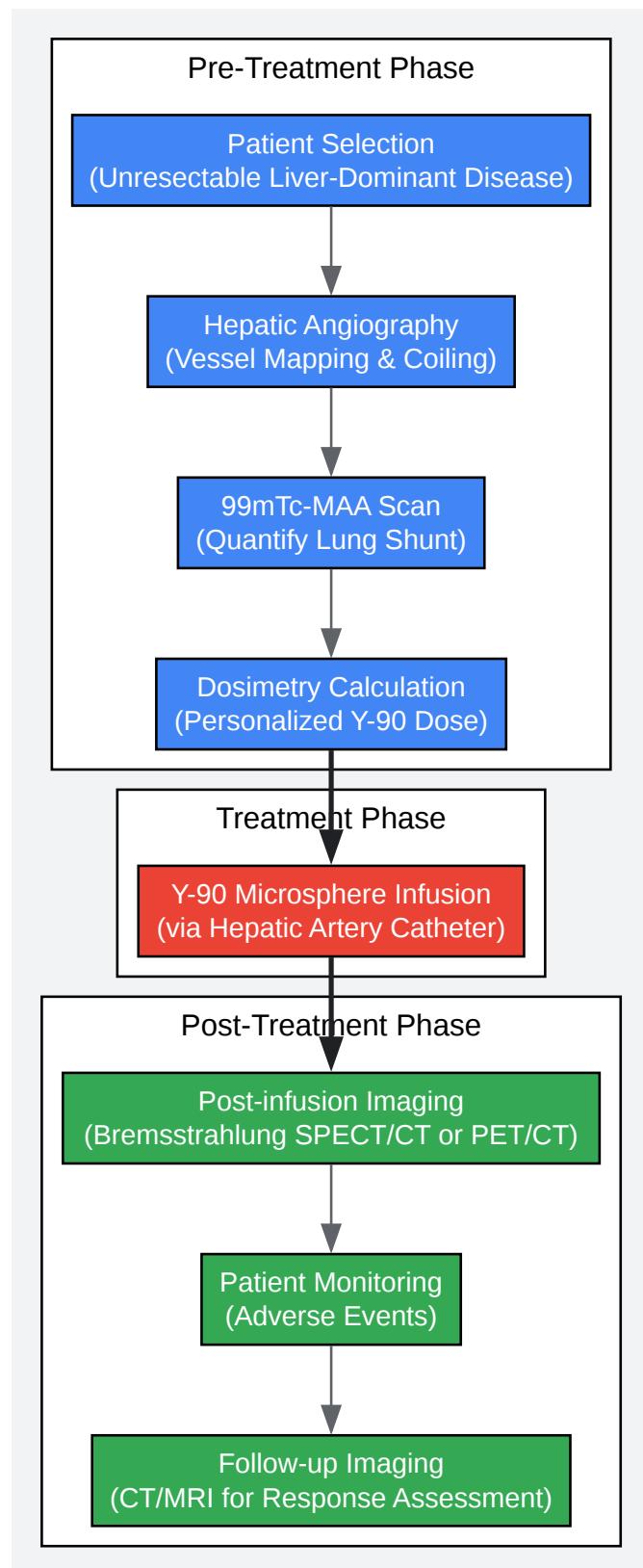
Clinical Efficacy in Breast Cancer Liver Metastases

For patients with breast cancer liver metastases that have progressed despite systemic therapies, Y-90 radioembolization is an emerging treatment option.[12]

Table 3: Selected Clinical Trial Data for Y-90 in Breast Cancer Liver Metastases

Study / Trial	Y-90 Product	No. of Patients	Key Outcomes
Systematic Review[12]	Not Specified	452 (12 studies)	Disease Control Rate: 81% Estimated Mean Survival: 11.3 months
Phase II Trial[13]	Not Specified	27	Response (CR+PR): 39.1% Stable Disease: 52.1% Median Survival: 6.8 months (ECOG 0) vs. 2.6 months (ECOG 1, 2, or 3)

| Single-institution (Retrospective)[14][15] | Not Specified | 25 | Median Survival: 16 months Tumor Reduction at 3 months: 48% of patients |


Experimental Protocol for Y-90 Radioembolization

The administration of Y-90 microspheres follows a standardized, multi-step protocol to ensure patient safety and effective delivery of the therapeutic dose.[1]

- Patient Selection: Candidates are typically patients with unresectable liver-dominant or liver-only metastases who have adequate liver function and performance status.[14][16] Contraindications include significant extrahepatic disease and poor liver function.
- Pre-treatment Assessment & Planning:
 - Angiography: A preliminary hepatic angiogram is performed to map the arterial anatomy of the liver.[2] This helps identify and subsequently coil any vessels that could lead to non-

target embolization of the gastrointestinal tract.[17]

- Technetium-99m Macroaggregated Albumin (99mTc-MAA) Scan: A small, non-therapeutic dose of 99mTc-MAA, which mimics the size of the Y-90 microspheres, is injected into the hepatic artery.[1] Subsequent SPECT/CT imaging is used to quantify the lung shunt fraction (LSF), which is the percentage of microspheres that would travel to the lungs.[1] A high LSF can be a contraindication due to the risk of radiation pneumonitis. This scan also confirms that the particles will be delivered to the tumor rather than non-target organs.[18]
- Dosimetry Calculation: The therapeutic dose of Y-90 microspheres is calculated based on the patient's body surface area (BSA) or the volume of the liver to be treated, factoring in tumor burden and the LSF.[1]
- Y-90 Microsphere Administration:
 - The procedure is performed under local anesthesia by an interventional radiologist.
 - A microcatheter is guided through the femoral artery into the predetermined branch of the hepatic artery that supplies the tumor(s).[2]
 - The calculated dose of Y-90 microspheres is slowly infused over approximately 30-40 minutes.[4]
- Post-treatment Evaluation:
 - Bremsstrahlung SPECT/CT or PET/CT: Post-procedure imaging is performed to confirm the distribution of the microspheres within the liver and to verify that they are concentrated in the targeted tumors.[1]
 - Follow-up: Patients are monitored for adverse events. Treatment response is typically assessed using imaging (CT or MRI) at 1- to 3-month intervals.[8]

[Click to download full resolution via product page](#)

Fig. 2: Standardized workflow for **Yttrium-90** radioembolization therapy.

Safety and Toxicity

The most common adverse events associated with Y-90 radioembolization are generally mild and self-limiting, including fatigue, abdominal pain, nausea, and fever.^[11] Grade 3 or 4 toxicities are less common but can occur.^[8] A rare but serious complication is radioembolization-induced liver disease (REILD), characterized by the onset of jaundice and ascites in the absence of tumor progression, which can lead to liver failure.^{[7][14]} Careful patient selection and dosimetry are critical to minimizing significant toxicities.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current status of yttrium-90 microspheres radioembolization in primary and metastatic liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Yttrium-90 Radioembolization of Hepatic Metastases from Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wa-provider.kaiserpermanente.org [wa-provider.kaiserpermanente.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Radioembolization With Chemotherapy for Colorectal Liver Metastases: A Randomized, Open-Label, International, Multicenter, Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yttrium-90 Radioembolization for Metastatic Colorectal Cancer: Outcomes by Number of Lines of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 90Y Radioembolization for metastatic neuroendocrine liver tumors: preliminary results from a multi-institutional experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcomes and toxicity following Yttrium-90 radioembolization for hepatic metastases from neuroendocrine tumors—a single-institution experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroendocrine tumor liver metastases treated with yttrium-90 radioembolization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioembolization for Neuroendocrine Liver Metastases: Safety, Imaging and Long-term Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yttrium-90 radioembolization for unresectable hepatic metastases of breast cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 90Y radioembolization of metastatic breast cancer to the liver: toxicity, imaging response, survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ovid.com [ovid.com]
- 18. Yttrium-90 Radioembolization for Liver Cancer · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [Clinical trial data for Yttrium-90 in liver metastases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217062#clinical-trial-data-for-yttrium-90-in-liver-metastases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com